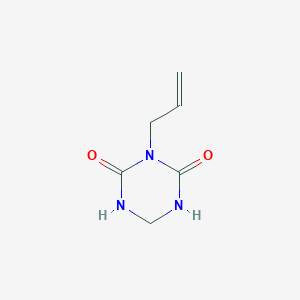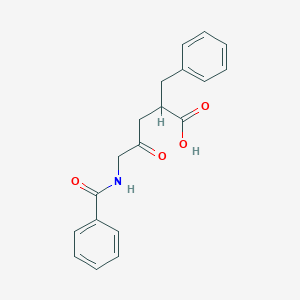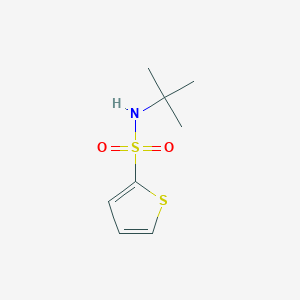
3-Allyl-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-1,3,5-triazinane-2,4-dione, also known as ATAD, is a heterocyclic organic compound with a triazine ring structure. It has attracted significant attention in the scientific community due to its potential applications in various fields, including drug discovery, materials science, and agriculture.
Wirkmechanismus
The exact mechanism of action of 3-Allyl-1,3,5-triazinane-2,4-dione is not fully understood. However, studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells, inhibiting angiogenesis (the formation of new blood vessels), and suppressing the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Allyl-1,3,5-triazinane-2,4-dione in lab experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life. However, one of the limitations is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Allyl-1,3,5-triazinane-2,4-dione. One potential direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and diabetes. Another direction is to investigate its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a promising compound with potential applications in various fields, including drug discovery, materials science, and agriculture. Its low cost and easy availability make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of 3-Allyl-1,3,5-triazinane-2,4-dione can be achieved through several methods, including the reaction of allylamine with cyanogen chloride or cyanuric chloride, and the cyclization of N-allyl cyanamide. However, the most commonly used method is the reaction of allylamine with cyanuric chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This method yields a high purity product and is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
3-Allyl-1,3,5-triazinane-2,4-dione has shown promising results in various scientific research applications. One of the most significant applications is in the field of drug discovery. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and diabetes.
Eigenschaften
CAS-Nummer |
104732-57-2 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-prop-2-enyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2H,1,3-4H2,(H,7,10)(H,8,11) |
InChI-Schlüssel |
UHGWOUALOTYEOO-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)NCNC1=O |
Kanonische SMILES |
C=CCN1C(=O)NCNC1=O |
Synonyme |
1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)






![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)
